molecular formula C13H14N4O2 B8413514 (3-Cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester

(3-Cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester

Cat. No.: B8413514
M. Wt: 258.28 g/mol
InChI Key: NYCSFIHJQOBTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

tert-butyl 2-(3-cyanopyrazolo[3,4-b]pyridin-1-yl)acetate

InChI

InChI=1S/C13H14N4O2/c1-13(2,3)19-11(18)8-17-12-9(5-4-6-15-12)10(7-14)16-17/h4-6H,8H2,1-3H3

InChI Key

NYCSFIHJQOBTBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CC=N2)C(=N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with (3-iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester (15.0 g), PdCl2(dppf) (3.0 g), Zn(CN)2 (4.96 g), DMF (200 mL) and H2O (14 mL). The flask containing the resultant suspension was degassed and backfilled with nitrogen gas repeatedly for 5 minutes, followed by addition of Pd2(dba)3 (3.85 g) to the reaction mixture. The reaction mixture was heated under N2 at 90° C. for 16 h, cooled to room temperature, diluted with H2O (800 mL) and filtered. The collected solid was washed with toluene (10 mL) to provide (3-cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester as a yellow solid.
Name
(3-iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
4.96 g
Type
catalyst
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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